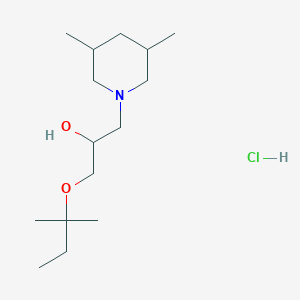
1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insight into the chemical and pharmacological characteristics of similar structures. The first paper discusses a series of compounds with beta-adrenoceptor blocking activity, which includes structures related to the compound . The second paper describes the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which share some structural features with the compound of interest .
Synthesis Analysis
The synthesis of related compounds, such as 1,3-dimethylpiperidin-4-ols, involves the creation of diastereoisomeric structures and their corresponding esters . Although the exact synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is not detailed, the methods used for similar compounds could potentially be adapted. The synthesis of beta-adrenoceptor blocking agents mentioned in the first paper also provides a framework for the synthesis of compounds with specific substituents that affect their affinity to beta-adrenoceptors .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride has been analyzed using proton magnetic resonance (p.m.r.) characteristics . This technique helps in assigning configurations and preferred conformations of the molecules. The stereochemistry plays a crucial role in the biological activity of these compounds, as seen in the cardioselectivity of beta-adrenoceptor blocking agents .
Chemical Reactions Analysis
The chemical reactions involving compounds with a piperidinyl moiety and aryloxy propanol structure are not explicitly discussed in the provided papers. However, the affinity of these compounds to beta-adrenoceptors suggests that they may undergo specific interactions with biological targets, leading to their cardioselective properties . The reactivity of such compounds could be further inferred from their molecular structure and the presence of functional groups that are known to participate in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of structurally related compounds. For instance, the solubility of epimeric conjugate acids in solvents like CDCl3 is mentioned, which could be relevant for the compound of interest . The affinity for beta-adrenoceptors and the resulting cardioselectivity are also indicative of the compound's biological properties and potential therapeutic applications .
Scientific Research Applications
Conformational Analysis and Structural Insights
Studies on derivatives similar to the queried compound, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, highlight the importance of conformational analysis in understanding chemical behavior. Crystal structure analyses reveal how variations in molecular structure affect conformation and packing, offering foundational knowledge for designing compounds with desired physical and chemical properties (Nitek et al., 2020).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of structurally related compounds, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcases the versatility of these molecules in generating a diverse library of compounds. These studies are crucial for the development of new synthetic pathways and the exploration of chemical reactivity, which can lead to the discovery of novel substances with potential applications in various industries (Roman, 2013).
Medicinal Chemistry and Drug Development
Investigations into compounds with similar structural features offer insights into their potential medicinal applications. For instance, the synthesis and characterization of multinuclear zinc(II) alkyl derivatives demonstrate the relevance of structural chemistry in drug development and the exploration of biological activities (Dinger and Scott, 2001). Additionally, studies on 1,3-dimethylpiperidin-4-ols provide valuable information on stereochemistry and conformation, which are critical in understanding the pharmacological properties of drug molecules (Casy & Jeffery, 1972).
Advanced Materials and Catalysis
Research on related compounds also extends to materials science and catalysis. For example, the synthesis and characterization of oxidovanadium(V) complexes highlight the role of these compounds in catalysis and material properties, offering potential applications in the development of new materials and catalytic processes (Back et al., 2012).
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-6-15(4,5)18-11-14(17)10-16-8-12(2)7-13(3)9-16;/h12-14,17H,6-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYTZZOXVJPADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CC(CC(C1)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)


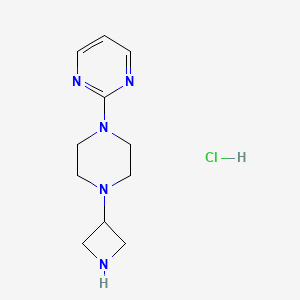
![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
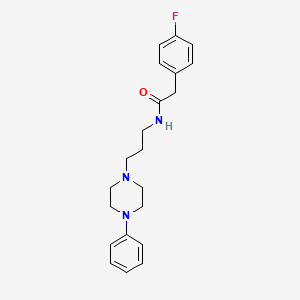
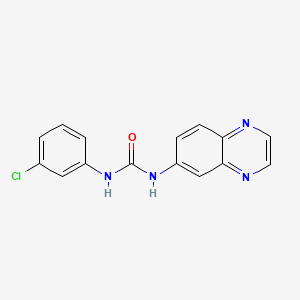
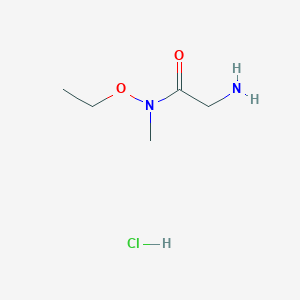
![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)
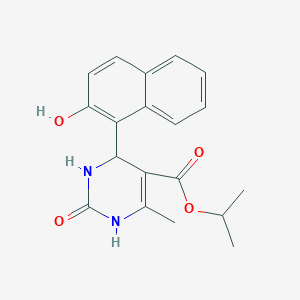
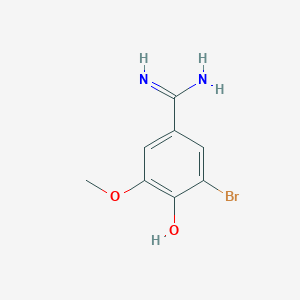

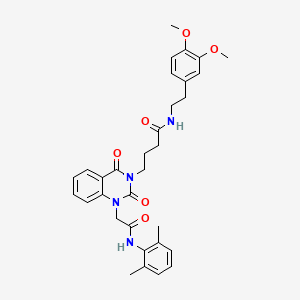
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)